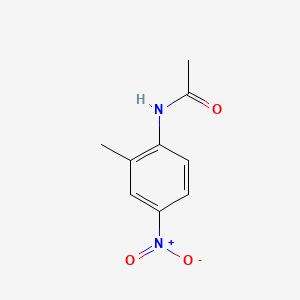

N-(2-Methyl-4-nitrophenyl)acetamide

説明

N-(2-Methyl-4-nitrophenyl)acetamide is an aromatic acetamide derivative characterized by a nitro group at the para position and a methyl group at the ortho position relative to the acetamide moiety. Its molecular formula is C₉H₁₀N₂O₃, with a molecular weight of 210.19 g/mol (CAS: 93-27-6, ). The compound is synthesized via nucleophilic acyl substitution, typically involving the reaction of 2-methyl-4-nitroaniline with acetylating agents such as (2-chloroethoxy)acetyl chloride under controlled conditions .

This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic derivatives (e.g., morpholin-3-one) and pharmacologically active molecules. For example, it is a precursor to antimicrobial agents targeting Mycobacterium tuberculosis (e.g., CDD-815202, a benzamide derivative) and antitumor compounds incorporating quinazoline or triazole moieties . Its nitro and methyl substituents influence electronic properties, solubility, and crystallinity, making it a versatile scaffold in medicinal chemistry .

特性

IUPAC Name |

N-(2-methyl-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-6-5-8(11(13)14)3-4-9(6)10-7(2)12/h3-5H,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEOVPGWIWSSAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062606 | |

| Record name | 4'-Nitro-o-acetotoluidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2719-15-5 | |

| Record name | N-(2-Methyl-4-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2719-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2-methyl-4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Methyl-4-nitrophenyl)acetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2-methyl-4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4'-Nitro-o-acetotoluidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-4-nitrophenyl)acetamide typically involves the acylation of 2-methyl-4-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2-Methyl-4-nitroaniline and acetic anhydride.

Reaction Conditions: The reaction is usually performed in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the acylation process.

Procedure: The 2-methyl-4-nitroaniline is dissolved in a suitable solvent (e.g., dichloromethane), and acetic anhydride is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours.

Workup: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques

Industrial Production Methods

In an industrial setting, the production of N-(2-Methyl-4-nitrophenyl)acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

化学反応の分析

Types of Reactions

N-(2-Methyl-4-nitrophenyl)acetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed to yield 2-methyl-4-nitroaniline and acetic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Various nucleophiles, solvents like dichloromethane or ethanol.

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions

Major Products Formed

Reduction: 2-Methyl-4-phenylenediamine.

Substitution: Various substituted acetamides depending on the nucleophile used.

Hydrolysis: 2-Methyl-4-nitroaniline and acetic acid.

科学的研究の応用

N-(2-Methyl-4-nitrophenyl)acetamide has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

作用機序

The mechanism of action of N-(2-Methyl-4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The acetamide moiety can also participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .

類似化合物との比較

Table 1: Substituent Effects on Acetamide Derivatives

Key Observations :

- Electron-withdrawing groups (EWGs) like -NO₂ enhance electrophilicity, facilitating nucleophilic aromatic substitution. Methyl groups (-CH₃) at ortho positions introduce steric hindrance, reducing reaction rates compared to para-substituted analogs .

- Methoxy groups (-OCH₃) improve solubility in organic solvents but may reduce thermal stability compared to methyl or chloro substituents .

Table 2: Pharmacological Profiles of Selected Derivatives

Key Observations :

- N-(2-Methyl-4-nitrophenyl)acetamide derivatives exhibit moderate antimicrobial activity, but benzoyl or triazole modifications (e.g., CDD-823953) enhance potency by improving target binding affinity .

- Formyl or methoxy substituents (e.g., 2-(4-formylphenoxy) derivatives) increase redox activity, correlating with antitumor effects .

Table 3: Crystallographic Data for Acetamide Derivatives

Key Observations :

- Nitro groups disrupt symmetry, often leading to triclinic or monoclinic systems .

- Trichloroacetamide derivatives exhibit tighter packing due to halogen bonding, whereas methyl or methoxy groups introduce steric bulk, reducing crystallinity .

生物活性

N-(2-Methyl-4-nitrophenyl)acetamide, with the molecular formula , is a compound that has garnered attention for its diverse biological activities. This article aims to explore its biological effects, including antimicrobial and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

N-(2-Methyl-4-nitrophenyl)acetamide features a nitrophenyl group and an acetamide moiety, which significantly influence its chemical reactivity and biological activity. The compound's structure can be represented as follows:

- Molecular Formula :

- Molecular Weight : 194.19 g/mol

- CAS Number : 2719-15-5

Antimicrobial Activity

Research indicates that N-(2-Methyl-4-nitrophenyl)acetamide exhibits notable antimicrobial properties. This compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. The mechanism of action is believed to involve interference with essential cellular processes, leading to cell death.

Table 1: Antimicrobial Activity Summary

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Escherichia coli | Inhibition | |

| Staphylococcus aureus | Inhibition | |

| Candida albicans | Inhibition |

Anticancer Activity

The anticancer potential of N-(2-Methyl-4-nitrophenyl)acetamide has been evaluated in various cancer cell lines. Studies demonstrate that this compound can induce apoptosis in cancer cells, particularly in breast cancer models.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 23–33 | Tubulin destabilization | |

| MDA-MB-231 (Triple-negative breast) | 23–33 | Apoptosis induction |

The studies indicate that the compound interacts with tubulin, inhibiting its polymerization and thereby disrupting microtubule dynamics essential for cell division.

Case Studies

- Antimicrobial Efficacy : A study conducted on various strains of Escherichia coli demonstrated that N-(2-Methyl-4-nitrophenyl)acetamide significantly inhibited bacterial growth at concentrations as low as 50 µg/mL. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes and disrupt metabolic functions.

- Anticancer Research : In vitro studies on MCF-7 breast cancer cells revealed that treatment with N-(2-Methyl-4-nitrophenyl)acetamide resulted in cell cycle arrest at the G2/M phase, leading to increased apoptosis rates. Flow cytometry analysis confirmed these findings, showing a marked increase in sub-G1 populations indicative of apoptotic cells.

The biological activity of N-(2-Methyl-4-nitrophenyl)acetamide can be attributed to several mechanisms:

- Antimicrobial Action : The compound likely disrupts the integrity of microbial cell membranes and interferes with nucleic acid synthesis.

- Anticancer Mechanism : It targets tubulin at the colchicine-binding site, inhibiting microtubule polymerization and leading to mitotic arrest and apoptosis in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。